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Compound of Interest

7-methylquinoline-8-carboxylic
Compound Name:

Acid
CAS No.: 70585-54-5
Cat. No.: B2883823

Get Quote

Part 1: Executive Summary & Chemical Space
Analysis

The 7-methylquinoline-8-carboxylic acid scaffold represents a specialized subclass of the
quinoline-8-carboxylic acid family, a "privileged structure" in medicinal chemistry. Unlike the
more common fluoroquinolones (quinoline-3-carboxylic acids) which target DNA gyrase, the 8-
carboxylic acid derivatives are primarily characterized by their ability to form stable bidentate
chelates with divalent metal ions (

) via the N1 nitrogen and the carboxylate oxygen.

The introduction of a methyl group at the C7 position (ortho to the carboxylic acid) introduces
unique steric and electronic properties:
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o Steric Modulation: The C7-methyl group restricts the rotation of the C8-carboxylate,
potentially locking the molecule into a specific bioactive conformation or hindering the
approach of bulkier metal ions, thereby altering selectivity profiles against metallo-enzymes.

 Lipophilicity: The methyl group increases

, enhancing membrane permeability compared to the unsubstituted parent acid, a critical
factor for intracellular targets like DGAT1 (Diacylglycerol O-Acyltransferase 1) and Pim-1
kinase.

o Agrochemical Relevance: This scaffold shares structural homology with Quinclorac (3,7-
dichloro-8-quinolinecarboxylic acid), a potent auxin-mimic herbicide, suggesting potential
applications in agrochemistry.

Part 2: Synthetic Strategies and Causality[1]

The synthesis of 7-methylquinoline-8-carboxylic acid is non-trivial due to regioselectivity
challenges during the ring-closing steps. The most robust method involves the Skraup
Synthesis followed by functional group interconversion.

The Skraup Synthesis Route (m-Toluidine Precursor)

The reaction of m-toluidine with glycerol leads to a mixture of isomers. Understanding the
electronic directing effects is crucial for purification.

e Mechanism: The reaction proceeds via the formation of acrolein (from glycerol dehydration),
conjugate addition of the aniline, and subsequent cyclization.

» Regioselectivity:m-Toluidine has two ortho positions available for cyclization.
o Position 6 (para to methyl): Sterically less hindered, but leads to 5-methylquinoline.
o Position 2 (ortho to methyl): Sterically hindered, but leads to 7-methylquinoline.

o Experimental Insight: The Skraup reaction typically yields a mixture (often ~2:1 favoring
the 7-isomer or 5-isomer depending on conditions/catalyst). Separation is required.

Functionalization to the 8-Carboxylic Acid
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Once the 7-methylquinoline core is established, the 8-carboxylic acid moiety is introduced.

 Nitration: Electrophilic aromatic substitution on 7-methylquinoline occurs preferentially at the
8-position (ortho to the ring nitrogen, para to the methyl group is blocked, but the 5 and 8
positions are activated).

o Sandmeyer Sequence: Reduction of the nitro group to the amine, diazotization, and
substitution with a cyanide group (

), followed by hydrolysis to the carboxylic acid.

Part 3: Biological Applications & Mechanism of
Action[2][3]
Metabolic Disease: DGAT1 Inhibition

Inhibitors of DGAT1 are sought for treating obesity and metabolic syndrome.[1][2] The 7-
methylquinoline-8-carboxylic acid core serves as a key pharmacophore.

o Mechanism: The carboxylic acid moiety likely interacts with a catalytic residue (e.g., histidine
or lysine) in the DGAT1 active site, while the quinoline ring provides pi-stacking interactions.

e SAR Insight: The C7-methyl group enhances hydrophobic contacts within the binding pocket
and improves oral bioavailability by modulating the acidity of the carboxylic acid (electronic
donation).

Oncology: Metallo-Enzyme & Kinase Inhibition[5]

e Pim-1 Kinase: Derivatives of quinoline-carboxylic acids have shown potency against Pim-1,
a kinase overexpressed in hematological malignancies. The scaffold acts as an ATP-
mimetic.

o Epigenetic Targets: The N,O-chelation motif is effective against JmjC domain-containing
histone demethylases, which are iron-dependent. The 7-methyl group can act as a
"selectivity filter," clashing with residues in smaller active sites of off-target metallo-enzymes.

Agrochemicals: Auxin Mimicry

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.researchgate.net/publication/260717059_Discovery_of_novel_quinoline_carboxylic_acid_series_as_DGAT1_inhibitors
https://biokb.lcsb.uni.lu/publications/19bece9c-bbf1-11e5-8abe-001a4ae51246#19bece9c-bbf1-11e5-8abe-001a4ae51246_4721751645508727386
https://www.benchchem.com/product/b2883823/docs?utm_src=pdf-body#advanced-technical-guide-7-methylquinoline-8-carboxylic-acid-derivatives
https://www.benchchem.com/product/b2883823/docs?utm_src=pdf-body#advanced-technical-guide-7-methylquinoline-8-carboxylic-acid-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2883823?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Similar to Quinclorac, 7-methylquinoline-8-carboxylic acid derivatives can act as synthetic
auxins.

e Mode of Action: They bind to the TIR1 ubiquitin ligase complex, promoting the degradation of
Aux/IAA repressors, leading to uncontrolled growth and plant death. The 7-substitution is
critical for binding affinity in specific weed species (e.g., barnyard grass).

Part 4: Visualization of Pathways
Diagram 1: Synthetic Pathway (Skraup & Sandmeyer)

Click to download full resolution via product page

Caption: Step-wise synthesis of 7-methylquinoline-8-carboxylic acid via Skraup cyclization
and Sandmeyer functionalization.

Diagram 2: Pharmacophore & Chelation Mode
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Caption: Bidentate chelation mechanism and steric influence of the 7-methyl group on enzyme
active site binding.

Part 5: Experimental Protocols
Protocol 1: Synthesis of 7-Methylquinoline (Skraup
Method)

Objective: Synthesize the core scaffold from m-toluidine.

e Reagents:m-Toluidine (0.5 mol), Glycerol (1.5 mol), Nitrobenzene (0.6 mol, oxidant), Sulfuric
acid (conc.).

e Setup: 1L Round-bottom flask equipped with a reflux condenser and mechanical stirrer.
e Procedure:

o Mix m-toluidine, glycerol, and nitrobenzene.
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o Add sulfuric acid dropwise (Caution: Exothermic).

o Heat the mixture to reflux (approx. 140°C) for 4 hours. The reaction will become vigorous;
ensure efficient cooling is available.

o Workup: Cool to room temperature. Dilute with water.[3] Basify with 50% NaOH solution to
pH > 10.

o Steam Distillation: Steam distill the mixture to remove unreacted aniline and nitrobenzene.
The quinolines will also distill over.

o Purification: Extract the distillate with ether. Dry over MgSOA4. Evaporate solvent.

o Separation: The resulting oil is a mixture of 5-methyl and 7-methyl isomers. Use fractional
distillation or column chromatography (Silica gel, Hexane:EtOAc gradient) to isolate 7-
methylquinoline (Identify via NMR: 7-Me shows a singlet approx 2.5 ppm and specific
coupling patterns in the aromatic region).

Protocol 2: DGAT1 Inhibition Assay (Fluorescence-
Based)

Objective: Evaluate the biological activity of the synthesized derivative.

o Materials: Human DGAT1 microsomes (commercial), NBD-DAG (fluorescent diacylglycerol
analog), Acyl-CoA, Assay Buffer (Tris-HCI pH 7.4, MgCI2, BSA).

e Preparation:
o Dissolve 7-methylquinoline-8-carboxylic acid in DMSO (Stock 10 mM).
o Prepare serial dilutions in Assay Buffer.

» Reaction:
o Add 5 pL of test compound to 384-well plate.

o Add 10 pL of Enzyme mixture (Microsomes). Incubate 10 min at 25°C.
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o Initiate reaction by adding 10 pL Substrate Mix (NBD-DAG + Acyl-CoA).

¢ Measurement:

o Incubate for 60 min at room temperature.

o Stop reaction with isopropanol/heptane.

o Measure fluorescence (ExX’Em: 460/530 nm).

o Analysis: Calculate % Inhibition relative to DMSO control. Determine IC50 using non-linear

regression.

Part 6: Data Summary Table

Key Key .
Compound . . Primary Target /
Substituent Substituent o .
Class Activity Mechanism
(R7) (R8)
) ] Metabolic / DGAT1 / Auxin
Target Molecule Methyl Carboxylic Acid o ] ]
Herbicide Signaling
Auxin Mimic /
Quinclorac Chlorine Carboxylic Acid Herbicide Cell Wall
Biosynthesis
8- o ) Metal Chelation
o H Hydroxyl Antimicrobial
Hydroxyquinoline (Cu/zn)
] ] DNA Gyrase
] (Piperazinyl at (F at C6, COOH ) ) ]
Fluoroquinolone Antibacterial (Topoisomerase

C7)

at C3)

)

Styrylquinoline

Styryl

Hydroxyl

Antiviral

HIV-1 Integrase
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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